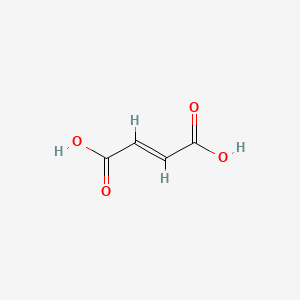
(phenylhydrazinylidene)methanedithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium dichloride oxide octahydrate: ((phenylhydrazinylidene)methanedithiol) is a chemical compound with the molecular formula Cl₂H₁₈O₉Zr. . This compound is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zirconium dichloride oxide octahydrate is typically synthesized by reacting zirconium dioxide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZrO2+2HCl+6H2O→ZrOCl2⋅8H2O
Industrial Production Methods: In industrial settings, zirconium dichloride oxide octahydrate is produced on a larger scale using similar methods. The process involves the dissolution of zirconium dioxide in hydrochloric acid, followed by crystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Zirconium dichloride oxide octahydrate undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form zirconium hydroxide and hydrochloric acid.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.
Substitution: Various halides or ligands can be used as reagents under controlled conditions.
Major Products Formed:
Hydrolysis: Zirconium hydroxide and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Substitution: The products vary based on the substituting reagent.
Applications De Recherche Scientifique
Chemistry: Zirconium dichloride oxide octahydrate is used as a precursor to prepare other zirconium compounds. It is also employed in various chemical reactions and processes due to its reactivity and stability .
Biology and Medicine: In biological and medical research, zirconium dichloride oxide octahydrate is used in the synthesis of biocompatible materials and as a reagent in various biochemical assays .
Industry: This compound finds applications in the production of acid dyes, pigment toners, and antiperspirants. It is also used as a rubber additive, fiber treatment agent, and in paint drying, refractories, ceramics, and glaze .
Mécanisme D'action
The mechanism of action of zirconium dichloride oxide octahydrate involves its ability to form complexes with various ligands. This property allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications. The molecular targets and pathways involved depend on the specific reaction or application in which the compound is used .
Comparaison Avec Des Composés Similaires
- Zirconium tetrachloride (ZrCl₄)
- Zirconium oxychloride (ZrOCl₂)
- Zirconium sulfate (Zr(SO₄)₂)
Comparison: Zirconium dichloride oxide octahydrate is unique due to its octahydrate form, which provides it with distinct solubility and reactivity properties compared to other zirconium compounds. For example, zirconium tetrachloride is more reactive and less stable in aqueous solutions, while zirconium sulfate has different solubility characteristics .
Propriétés
IUPAC Name |
(phenylhydrazinylidene)methanedithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S2/c10-7(11)9-8-6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXKSXLKMOANIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN=C(S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














